molecular formula C19H25N5O4 B2573467 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1203307-14-5

1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No. B2573467
CAS RN: 1203307-14-5
M. Wt: 387.44
InChI Key: DIVZUAKTEXJLRT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, also known as PDP-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Electron Transfer Applications

One study discusses the electron transfer across multiple hydrogen bonds in urea-substituted vinyl ruthenium and osmium complexes, highlighting the potential for these compounds in electronic and optical materials. The findings suggest that hydrogen-bonding motifs in similar compounds do not support electron transfer due to the non-contribution of hydrogen-bonding functionalities to the occupied frontier levels (Pichlmaier et al., 2009).

Degradation and Stability Studies

Another relevant study involves the degradation of sulfosulfuron, a sulfonylurea herbicide, under various abiotic factors. This research could provide insights into the environmental stability and degradation pathways of structurally similar urea compounds (Saha & Kulshrestha, 2002).

Antibacterial Applications

Research on novel heterocyclic compounds containing a sulfonamido moiety, aimed at synthesizing antibacterial agents, showcases the potential biomedical applications of urea derivatives. This indicates that compounds like 1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea may have utility in developing new antimicrobial agents (Azab et al., 2013).

Crystal Structure Analysis

The crystal structure analysis of azimsulfuron, a sulfonylurea herbicide, provides valuable information on the molecular geometry and intermolecular interactions in solid-state forms of similar urea derivatives. Such studies are essential for understanding the physicochemical properties of these compounds (Jeon et al., 2015).

Synthesis and Functionalization

Several studies focus on the synthesis and functionalization of urea derivatives, indicating the versatility of these compounds in chemical synthesis and potential applications in material science, pharmaceuticals, and agrochemicals. For example, research on the corrosion inhibition performance of triazinyl urea derivatives on mild steel highlights the application of urea derivatives in materials science (Mistry et al., 2011).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-14-5-6-15(16(11-14)27-2)23-19(25)20-7-10-28-18-12-17(21-13-22-18)24-8-3-4-9-24/h5-6,11-13H,3-4,7-10H2,1-2H3,(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZUAKTEXJLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCOC2=NC=NC(=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

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